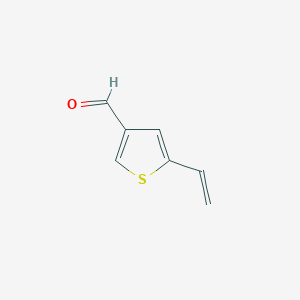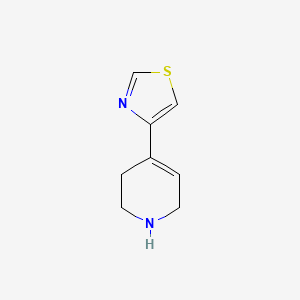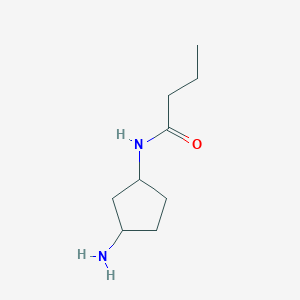
N-(3-Aminocyclopentyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminocyclopentyl)butanamide: is an organic compound with the molecular formula C9H18N2O It is a member of the amide family, characterized by the presence of an amide functional group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)butanamide typically involves the amidation reaction between a suitable amine and a carboxylic acid derivative. One common method is the reaction of 3-aminocyclopentylamine with butanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: N-(3-Aminocyclopentyl)butanamide can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid and 3-aminocyclopentylamine.
Reduction: 3-aminocyclopentylbutylamine.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(3-Aminocyclopentyl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may serve as a model compound for understanding amide interactions in proteins and other biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where amide functionality is required.
Mécanisme D'action
The mechanism of action of N-(3-Aminocyclopentyl)butanamide depends on its specific application. In general, amides can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl and amino groups.
Acetamide: Another simple amide, smaller in size and with different reactivity.
Propionamide: Similar to butyramide but with one less carbon in the alkyl chain.
Uniqueness: N-(3-Aminocyclopentyl)butanamide is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interactions with biological targets compared to simpler amides.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(3-aminocyclopentyl)butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-8-5-4-7(10)6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
Clé InChI |
OVCYXCKYVOLEKA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
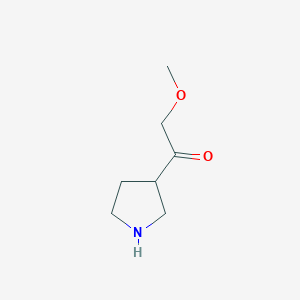

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
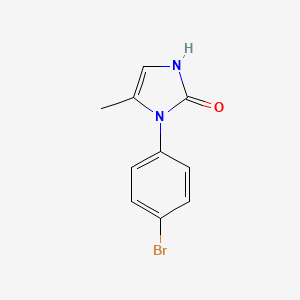

![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
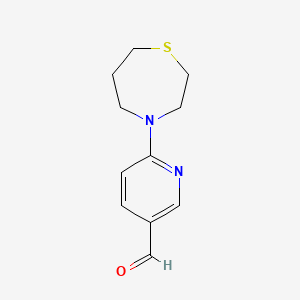

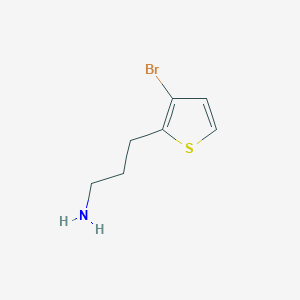
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
